

Girard's Reagent P (CAS 1126-58-5): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

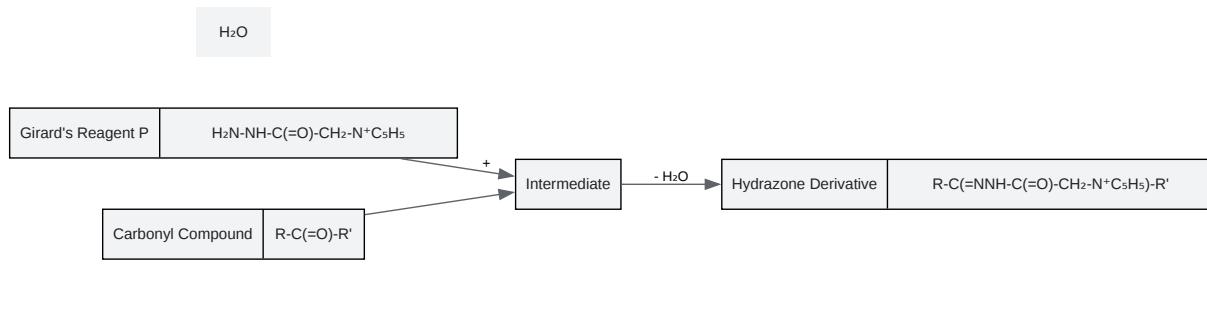
Compound Name: 1-(2-Hydrazinyl-2-oxoethyl)-1-pyridinium Chloride

Cat. No.: B122439

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Girard's Reagent P, identified by the CAS number 1126-58-5, is a cationic hydrazine derivative widely employed in analytical chemistry and organic synthesis.^{[1][2]} Its primary application lies in the derivatization of carbonyl compounds—specifically aldehydes and ketones—to enhance their detectability and separation in various analytical techniques, most notably mass spectrometry.^{[2][3]} This guide provides an in-depth overview of Girard's Reagent P, including its chemical properties, applications, and detailed experimental protocols.


Core Chemical and Physical Properties

Girard's Reagent P, chemically known as 1-(2-hydrazinyl-2-oxoethyl)-pyridinium chloride, is a white to light orange crystalline powder.^{[2][4]} It is valued for its ability to introduce a permanent positive charge onto target molecules, thereby improving their ionization efficiency in electrospray ionization mass spectrometry (ESI-MS).^{[3][5]}

Property	Value	Source(s)
CAS Number	1126-58-5	[1] [2] [6]
Molecular Formula	C ₇ H ₁₀ ClN ₃ O	[1] [2] [6]
Molecular Weight	187.63 g/mol	[2] [6] [7]
Melting Point	203 °C	[2]
Appearance	White to yellow to light orange powder	[2]
Purity	≥95%	[1] [2] [7]
Solubility	Soluble in DMSO (1 mg/ml) and PBS (pH 7.2, 10 mg/ml). Insoluble in water.	[1] [4]
SMILES	O=C(C[N+](=O)[O-])=CC=CC=C1NN.[Cl-]	[1]
InChI Key	NDXLVXDHVHWYFR-UHFFFAOYSA-N	[1] [4]

Mechanism of Action and Applications

Girard's Reagent P functions by reacting its hydrazine group with the carbonyl group of an aldehyde or ketone to form a stable hydrazone derivative.[\[2\]](#)[\[8\]](#) This reaction introduces a permanently charged pyridinium moiety, which significantly enhances the ionization efficiency of the derivatized analyte in mass spectrometry.[\[3\]](#)[\[5\]](#)

Figure 1: Reaction of Girard's Reagent P with a carbonyl compound.

This derivatization strategy offers several key advantages in analytical workflows:

- Enhanced Sensitivity: The introduction of a permanent positive charge dramatically increases the signal intensity in positive-ion ESI-MS, often by one to two orders of magnitude.[3]
- Improved Specificity: The reagent selectively targets carbonyl groups, allowing for the targeted analysis of specific classes of molecules within complex biological matrices.[2]
- Elimination of In-Source Fragmentation: Derivatization can stabilize analytes, preventing in-source fragmentation during mass spectrometric analysis and leading to cleaner spectra.[3]
- Facilitated Separation: The resulting hydrazones can exhibit improved chromatographic properties, aiding in the separation of complex mixtures.[2]

Key application areas for Girard's Reagent P include:

- Steroid Analysis: It is extensively used for the derivatization of ketosteroids, such as spironolactone and its metabolites, testosterone, and progesterone, for their quantification in biological fluids.[3][9][10][11]

- Glycomics: The reagent is employed to quantify glycans and oligosaccharides by reacting with their reducing-end aldehyde groups.[1][12][13][14]
- Metabolomics: It aids in the profiling of the carbonyl submetabolome in biological samples. [15]
- Drug Development: Girard's Reagent P is used to identify and quantify drug metabolites containing carbonyl functionalities.[2][3]
- Doping Control: It is utilized for the detection of endogenous anabolic steroid esters in dried blood spots.[16]

Experimental Protocols

The following sections provide generalized experimental protocols for the derivatization of analytes using Girard's Reagent P, based on methodologies cited in the literature. Researchers should optimize these protocols for their specific analytes and analytical instrumentation.

Derivatization of Steroids in Serum

This protocol is adapted from methods used for the analysis of ketosteroids in serum samples. [3][9]

Materials:

- Girard's Reagent P solution (1 mg/mL in HPLC-grade water)[3][11]
- Methanol-acetic acid (9:1, v/v)[3]
- Internal standards (e.g., isotopically labeled steroids)[9]
- Serum sample
- Microcentrifuge tubes
- Vortex mixer
- Incubator or heating block (37-60 °C)[3][11]

- Centrifugal evaporator

Procedure:

- Sample Preparation: To a 20-100 μ L serum sample in a microcentrifuge tube, add an appropriate amount of internal standard solution.[9]
- Protein Precipitation: Add 80 μ L of pre-chilled methanol to precipitate proteins. Vortex and incubate at -20 °C for 30 minutes.[3]
- Centrifugation: Centrifuge the sample at 14,000 \times g for 10 minutes at 4 °C.[3]
- Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.
- Drying: Dry the supernatant using a centrifugal evaporator.
- Reconstitution: Reconstitute the dried extract in 200 μ L of methanol-acetic acid (9:1, v/v).[3]
- Derivatization: Add 20 μ L of Girard's Reagent P solution (1 mg/mL) to the reconstituted sample.[3][9]
- Incubation: Vortex the mixture and incubate at 37-60 °C for 15 minutes to ensure complete reaction.[3][11]
- Analysis: The derivatized sample is now ready for injection into the LC-MS/MS system.

On-Tissue Derivatization of N-Glycans for MALDI-MS Imaging

This protocol is based on a method for enhancing N-glycan signals from formalin-fixed paraffin-embedded (FFPE) tissue sections.[12][13]

Materials:

- Girard's Reagent P
- Matrix solution (e.g., 2,5-dihydroxybenzoic acid - DHB)

- FFPE tissue sections mounted on a MALDI plate
- Pipettor

Procedure:

- Tissue Preparation: Prepare FFPE tissue sections according to standard protocols for MALDI-MS imaging.
- On-Plate Labeling: Sequentially spot the glycan sample, Girard's Reagent P, and the DHB matrix onto the MALDI sample plate and mix.[12][14]
- Drying: Allow the mixed sample spot to air dry at room temperature (approximately 2 minutes).[12][14]
- MALDI-MS Analysis: The plate is then ready for direct analysis by MALDI-MS.

Sample Preparation

Biological Sample
(e.g., Serum, Tissue)

Protein Precipitation

Analyte Extraction

Derivatization

Addition of
Girard's Reagent P

Incubation
(e.g., 60°C, 10 min)

LC-MS/MS Analysis

LC Separation

Mass Spectrometry
Detection

Data Analysis

[Click to download full resolution via product page](#)

Figure 2: General workflow for LC-MS analysis using Girard's Reagent P.

Safety and Handling

Girard's Reagent P is classified as an irritant, causing skin and serious eye irritation.[17][18][19] It may also cause respiratory irritation.[17] When handling this reagent, it is crucial to use appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[17][18] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or fumes.[17]

First Aid Measures:

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[19][20]
- Skin Contact: Wash skin with plenty of soap and water. Remove contaminated clothing.[19]
- Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. [20]
- Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[19][20]

Storage: Store Girard's Reagent P in a cool, dry place at 2-8 °C, under an inert gas such as nitrogen, and away from incompatible materials.[2][6]

Conclusion

Girard's Reagent P is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its ability to selectively derivatize carbonyl-containing molecules leads to significant improvements in analytical sensitivity and specificity, particularly in mass spectrometry-based applications. By understanding its chemical properties, mechanism of action, and appropriate handling procedures, researchers can effectively leverage this reagent to advance their studies in a wide range of scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. med.upenn.edu [med.upenn.edu]
- 4. Page loading... [wap.guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Girard's reagent P | 1126-58-5 | FG23663 | Biosynth [biosynth.com]
- 7. scbt.com [scbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. escholarship.org [escholarship.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. On-Tissue Derivatization with Girard's Reagent P Enhances N-Glycan Signals for Formalin-Fixed Paraffin-Embedded Tissue Sections in MALDI Mass Spectrometry Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. On-Tissue Derivatization with Girard's Reagent P Enhances N-Glycan Signals for Formalin-Fixed Paraffin-Embedded Tissue Sections in MALDI Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection of 20 endogenous anabolic steroid esters with Girard's Reagent P derivatization in dried blood spots using UPLC-Q-Orbitrap-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- To cite this document: BenchChem. [Girard's Reagent P (CAS 1126-58-5): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b122439#girard-s-reagent-p-cas-number-1126-58-5-information>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com